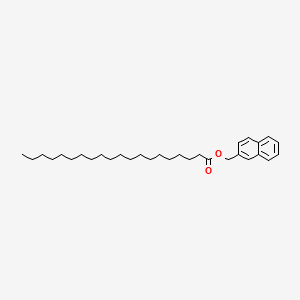
Naphthalen-2-ylmethyl Icosanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naphthalen-2-ylmethyl icosanoate is an organic compound that belongs to the class of esters It is formed by the esterification of naphthalen-2-ylmethanol with icosanoic acid This compound is characterized by its unique structure, which combines the aromatic naphthalene ring with a long-chain fatty acid ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of naphthalen-2-ylmethyl icosanoate typically involves the esterification reaction between naphthalen-2-ylmethanol and icosanoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the ester bond, and the product is purified through distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, industrial production may incorporate green chemistry principles to minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions: Naphthalen-2-ylmethyl icosanoate can undergo various chemical reactions, including:
Oxidation: The aromatic ring of the naphthalene moiety can be oxidized to form quinones or other oxygenated derivatives.
Reduction: The ester group can be reduced to yield the corresponding alcohol and carboxylic acid.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be employed for electrophilic aromatic substitution.
Major Products Formed:
Oxidation: Formation of naphthoquinones or other oxygenated naphthalene derivatives.
Reduction: Production of naphthalen-2-ylmethanol and icosanoic acid.
Substitution: Formation of brominated or nitrated naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
Naphthalen-2-ylmethyl icosanoate has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various functionalized naphthalene derivatives, which are valuable in organic synthesis and material science.
Biology: The compound’s structural features make it a potential candidate for studying lipid-protein interactions and membrane dynamics.
Medicine: this compound and its derivatives may exhibit biological activities, such as antimicrobial or anti-inflammatory properties, making them of interest in drug discovery.
Industry: The compound can be used in the formulation of specialty chemicals, including surfactants, lubricants, and coatings.
Wirkmechanismus
The mechanism of action of naphthalen-2-ylmethyl icosanoate is primarily related to its interaction with biological membranes and proteins. The long-chain fatty acid ester moiety allows the compound to integrate into lipid bilayers, potentially affecting membrane fluidity and permeability. Additionally, the aromatic naphthalene ring can engage in π-π interactions with aromatic amino acids in proteins, influencing protein structure and function. These interactions may modulate various cellular pathways and biological processes.
Vergleich Mit ähnlichen Verbindungen
Naphthalen-2-ylmethyl icosanoate can be compared with other similar compounds, such as:
Naphthalen-2-ylmethyl palmitate: Another ester of naphthalen-2-ylmethanol, but with a shorter fatty acid chain (palmitic acid).
Naphthalen-2-ylmethyl stearate: Similar to this compound, but with an 18-carbon fatty acid chain (stearic acid).
Naphthalen-2-ylmethyl oleate: An ester with an unsaturated fatty acid (oleic acid), which introduces a double bond in the fatty acid chain.
Uniqueness: this compound is unique due to its combination of a naphthalene ring with a long-chain saturated fatty acid ester. This structure imparts distinct physicochemical properties, such as enhanced hydrophobicity and potential for specific biological interactions, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
84849-02-5 |
|---|---|
Molekularformel |
C31H48O2 |
Molekulargewicht |
452.7 g/mol |
IUPAC-Name |
naphthalen-2-ylmethyl icosanoate |
InChI |
InChI=1S/C31H48O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-31(32)33-27-28-24-25-29-21-19-20-22-30(29)26-28/h19-22,24-26H,2-18,23,27H2,1H3 |
InChI-Schlüssel |
VMZSWVNZWRBTDT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)OCC1=CC2=CC=CC=C2C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




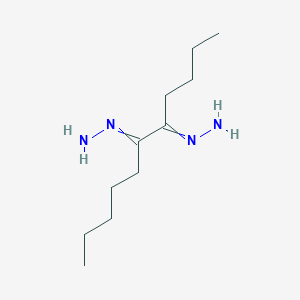
![N-{2-(Dimethylamino)-5-[(E)-(4-nitrophenyl)diazenyl]pyrimidin-4-yl}acetamide](/img/structure/B14404820.png)
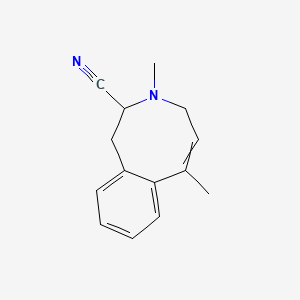
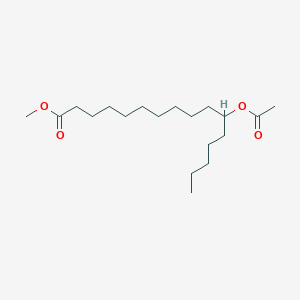
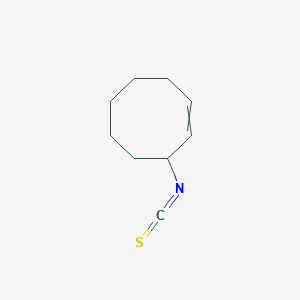
![4-[(4-Bromophenyl)methyl]-5-sulfanylidene-1,2,4-dithiazolidin-3-one](/img/structure/B14404844.png)
![N-[(4-Butylphenyl)methyl]-N-heptyl-N'-(2,4,5-trimethylphenyl)urea](/img/structure/B14404851.png)
![Thieno[2,3-c]pyridine, 7-[(3,4-dimethoxyphenyl)methyl]-](/img/structure/B14404860.png)
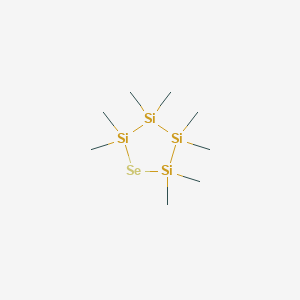
![2(5H)-Furanone, 5-[(phenylmethoxy)methyl]-](/img/structure/B14404873.png)


